Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate
Description
Diethyl 2-((4aR,8aS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl)malonate (hereafter referred to as the target compound) is a malonate ester derivative featuring a complex bicyclic heterocyclic substituent. The structure comprises a fused [1,3]dioxino[5,4-d][1,3,2]dioxathiin ring system with two sulfone groups (2,2-dioxido) at the 4aR,8aS stereochemical positions . This architecture introduces significant rigidity and electron-withdrawing effects due to the sulfone moieties.
Key structural attributes:
- Electronic effects: The sulfone groups increase the acidity of the α-hydrogens, enhancing reactivity in nucleophilic or electrophilic reactions.
- Applications: Likely used in medicinal chemistry (sulfones are common in bioactive molecules) or as a specialty intermediate in organic synthesis.
Properties
Molecular Formula |
C12H18O10S |
|---|---|
Molecular Weight |
354.33 g/mol |
IUPAC Name |
diethyl 2-[(4aR,8aS)-2,2-dioxo-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl]propanedioate |
InChI |
InChI=1S/C12H18O10S/c1-3-17-10(13)9(11(14)18-4-2)12-19-5-8-7(21-12)6-20-23(15,16)22-8/h7-9,12H,3-6H2,1-2H3/t7-,8+,12?/m1/s1 |
InChI Key |
XQGCEQUMTPIXFX-BRHZVYESSA-N |
Isomeric SMILES |
CCOC(=O)C(C1OC[C@H]2[C@H](O1)COS(=O)(=O)O2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1OCC2C(O1)COS(=O)(=O)O2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate typically involves multiple steps. One common method includes the reaction of diethyl malonate with a dioxathiin derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to facilitate the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxathiin derivatives with additional oxygen functionalities, while reduction could produce simpler, less oxidized forms of the compound.
Scientific Research Applications
Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations:
- Electron-withdrawing groups (e.g., sulfones, perfluorophenyl) increase α-H acidity and stabilize intermediates in condensation reactions. For example, the target compound’s sulfones and diethyl 2-(perfluorophenyl)malonate’s fluorine substituents both resist hydrolysis compared to unsubstituted analogs .
- Steric effects : Bulky substituents like cyclohexenyl or bicyclic systems (target compound) hinder reaction kinetics. For instance, hydrolysis of the target compound may require harsher conditions than linear analogs.
- Chirality : The target compound and several derivatives in (e.g., Diethyl-(R,E)-2-(1,3-diphenylallyl)malonate) exhibit enantioselectivity, critical for asymmetric catalysis .
Hydrolysis Resistance
- Diethyl 2-(perfluorophenyl)malonate requires prolonged basic conditions for hydrolysis due to fluorine’s electron-withdrawing effects . The target compound’s sulfones likely exhibit similar resistance, though its bicyclic structure may further stabilize the ester groups.
- In contrast, unsubstituted diethyl malonates (e.g., ) hydrolyze readily under mild basic conditions .
Asymmetric Catalysis
- Chiral malonates like the target compound and ’s derivatives (e.g., Diethyl-(R,E)-2-(1,3-diphenylallyl)malonate, 92% ee) are used in enantioselective protonation or alkylation reactions . The target compound’s rigid bicyclic system may enhance stereocontrol in such processes.
Physical Properties
Notes:
- Alkyne-containing derivatives () have lower boiling points, making them volatile intermediates in synthesis .
Biological Activity
Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of dioxin and dioxathiin rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to diethyl malonate exhibit antimicrobial properties. For instance, studies on related dioxin derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Mechanism |
|---|---|---|
| Diethyl Malonate Derivative | Antibacterial | Disruption of cell wall synthesis |
| Dioxin Derivative | Antifungal | Inhibition of ergosterol biosynthesis |
Enzyme Inhibition
Preliminary studies suggest that diethyl malonate derivatives may act as inhibitors of certain enzymes such as acetylcholinesterase (AChE). This is significant for developing treatments for neurodegenerative diseases like Alzheimer's. Molecular docking studies have indicated favorable binding interactions with AChE, suggesting a potential role in enhancing cognitive function.
Case Study: AChE Inhibition
- Objective: Evaluate the inhibitory effect on AChE.
- Method: Molecular docking using known AChE inhibitors as controls.
- Results: The compound demonstrated a binding energy comparable to established inhibitors, indicating potential efficacy.
Antioxidant Properties
The compound's structure may also confer antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Research has shown that similar compounds can scavenge free radicals and reduce oxidative damage in cellular models.
The biological activity of diethyl malonate derivatives is likely mediated through several mechanisms:
- Enzyme Inhibition: Compounds may bind to active sites of enzymes, preventing substrate interaction.
- Cell Membrane Disruption: Certain structural features can integrate into microbial membranes, leading to cell lysis.
- Free Radical Scavenging: The presence of hydroxyl or other electron-donating groups can neutralize reactive oxygen species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
